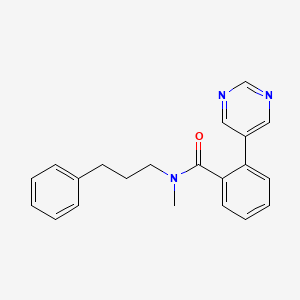![molecular formula C11H15ClN2O2S B7592929 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene](/img/structure/B7592929.png)
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders.
Mechanism of Action
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine is an endogenous nucleoside that plays a crucial role in various physiological processes, including neurotransmission, cardiovascular function, and immune response. The adenosine A1 receptor is widely expressed in the brain, heart, and immune cells, and its activation leads to various physiological responses, such as vasodilation, inhibition of neurotransmitter release, and suppression of inflammation. By blocking the adenosine A1 receptor, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene can modulate these physiological responses and exert its therapeutic effects.
Biochemical and Physiological Effects
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has been shown to modulate several biochemical and physiological processes, including neurotransmission, cardiovascular function, and immune response. By blocking the adenosine A1 receptor, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene can increase the release of neurotransmitters, such as dopamine and acetylcholine, and improve cognitive function. In cardiovascular function, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene can increase the heart rate and contractility and improve the cardiac output. In immune response, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and suppress the activation of immune cells, such as macrophages and T cells.
Advantages and Limitations for Lab Experiments
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the adenosine A1 receptor, which allows for specific modulation of this receptor without affecting other adenosine receptors. Another advantage is its potency, which allows for effective modulation of the receptor at low concentrations. However, one of the limitations is its low solubility in water, which can limit its use in aqueous solutions. Another limitation is its potential off-target effects, which can affect the interpretation of the experimental results.
Future Directions
There are several future directions for the research on 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene. One direction is to explore its potential therapeutic applications in other diseases, such as cancer and metabolic disorders. Another direction is to develop more potent and selective adenosine A1 receptor antagonists based on the structure of 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene. Additionally, future research can focus on elucidating the mechanism of action of 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene at the molecular level and identifying its downstream signaling pathways. Overall, the research on 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has significant potential for advancing our understanding of adenosine signaling and developing new therapeutic interventions for various diseases.
Synthesis Methods
The synthesis of 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene involves the reaction of 1,3-dichlorobenzene with 2-(dimethylsulfamoylamino)cyclopropanecarboxylic acid, followed by cyclization and chlorination. This procedure yields 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene as a white crystalline solid with a melting point of 246-248°C.
Scientific Research Applications
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders. In cardiovascular diseases, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has been shown to reduce the infarct size in animal models of myocardial ischemia/reperfusion injury. In neurological disorders, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has been shown to improve cognitive function in animal models of Alzheimer's disease. In inflammatory disorders, 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has been shown to reduce the production of pro-inflammatory cytokines in animal models of sepsis.
properties
IUPAC Name |
1-chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-14(2)17(15,16)13-11-7-10(11)8-4-3-5-9(12)6-8/h3-6,10-11,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKNOKKBJCLBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CC1C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizin-2-yl)-N-methylacetamide](/img/structure/B7592854.png)
![Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B7592858.png)
![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B7592866.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7592890.png)

![1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)
![N-ethyl-4-[(6-methylpyridin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7592902.png)
![2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B7592913.png)
![3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7592919.png)
![3-Fluoro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzonitrile](/img/structure/B7592926.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide](/img/structure/B7592928.png)
![N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide](/img/structure/B7592937.png)
![tert-butyl N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylcarbamate](/img/structure/B7592944.png)